N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

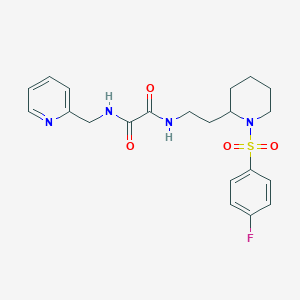

N1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic organic compound featuring a piperidine core substituted with a 4-fluorophenyl sulfonyl group and an oxalamide bridge linked to a pyridin-2-ylmethyl moiety. Its molecular formula is C23H26FN3O4S (calculated from and analogous structures), with a molecular weight of approximately 461.5 g/mol. The compound’s structure combines sulfonyl and oxalamide pharmacophores, which are often associated with receptor-binding activity, particularly in opioid or antiviral drug candidates .

The pyridin-2-ylmethyl substituent may contribute to hydrogen bonding or π-π interactions with receptors, as seen in related compounds (e.g., HIV-1 entry inhibitors in ).

Properties

IUPAC Name |

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN4O4S/c22-16-7-9-19(10-8-16)31(29,30)26-14-4-2-6-18(26)11-13-24-20(27)21(28)25-15-17-5-1-3-12-23-17/h1,3,5,7-10,12,18H,2,4,6,11,13-15H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHGODHFWFMZMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a piperidine ring, a sulfonyl group, and an oxalamide moiety, positions it as a candidate for various biological activities. The compound has garnered attention for its possible applications in treating neurological disorders and other therapeutic areas.

- Molecular Formula : C21H25FN4O4S

- Molecular Weight : 448.5 g/mol

- CAS Number : 898415-20-8

Structure

The compound features a complex structure that includes:

- A piperidine ring which provides a scaffold for interaction with biological molecules.

- A sulfonyl group that can enhance binding affinity and stability.

- An oxalamide functional group , which is known for its role in drug design.

Biological Activity

The biological activity of this compound has been explored primarily through its interactions with various biological targets, including enzymes and receptors.

The mechanism of action involves:

- Hydrophobic Interactions : The fluorophenyl group interacts with hydrophobic pockets in proteins, enhancing binding affinity.

- Hydrogen Bonding : The sulfonyl group can form hydrogen bonds with amino acid residues, modulating enzyme or receptor activity.

These interactions can lead to significant pharmacological effects, particularly in the modulation of neurological pathways.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit:

- Neuroprotective Effects : Potential applications in the treatment of neurodegenerative diseases.

- Anti-inflammatory Properties : Possible use in conditions characterized by inflammation.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C22H25F2N3O4S | 465.52 g/mol | Similar piperidine structure |

| N'-(4-methylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | C24H30FN3O4S | 475.58 g/mol | Contains an ethyl group altering biological profile |

| N1-(4-methoxyphenethyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C23H27F3N3O4S | 480.54 g/mol | Features a methoxy substitution affecting solubility |

Case Studies and Research Findings

Several studies have focused on the pharmacological evaluation of compounds related to this compound:

- Neuropharmacology Studies : Research has shown that derivatives of this compound can inhibit T-type calcium channels, which are implicated in various neurological conditions. For example, a related compound demonstrated efficacy in lowering blood pressure without inducing reflex tachycardia in hypertensive models .

- Antimicrobial Activity : Compounds structurally similar to this oxalamide have exhibited moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis, indicating potential for development as antimicrobial agents .

- Enzyme Inhibition Studies : The sulfonamide moiety has been linked to enzyme inhibition properties, particularly against acetylcholinesterase and urease, suggesting applications in treating conditions like Alzheimer's disease and urinary tract infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperidine-Sulfonyl Derivatives

N1-(2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-fluorophenyl)oxalamide (CAS 898406-62-7)

- Molecular Formula : C21H23ClFN3O4S ().

- Key Differences : The 4-chlorophenyl sulfonyl group replaces the 4-fluorophenyl group, and the terminal group is a 4-fluorophenyl instead of pyridin-2-ylmethyl.

- Implications: Chlorine’s larger atomic radius and lipophilicity may alter receptor binding compared to fluorine.

N1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

N1-(2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methylbenzyl)oxalamide (CAS 898445-31-3)

Comparison with Sulfonamide and Oxalamide-Containing Compounds

W-18 and W-15 ()

- Structures : W-18 (4-nitrophenylethyl-piperidylidene-4-chlorophenylsulfonamide) and W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide) feature sulfonamide linkages instead of oxalamide.

- W-18/W-15 are 2-piperidinylidene derivatives, whereas the target compound has a 2-piperidinylethyl chain, which may confer greater conformational flexibility .

N1-(4-Fluorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide ()

Pharmacological Context: Fentanyl Analogs ()

Fentanyl derivatives like N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide (2’-Fluoro ortho-fluorofentanyl) and N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide () share piperidine cores but differ in substitution patterns:

- 4-Piperidinyl vs. 2-Piperidinyl : Most fentanyl analogs are 4-piperidinyl derivatives, whereas the target compound’s 2-piperidinyl substitution may reduce μ-opioid receptor affinity but improve selectivity for other targets .

- Terminal Groups: The oxalamide and pyridin-2-ylmethyl groups in the target compound contrast with fentanyl’s propanamide and anilide moieties, likely directing it toward non-opioid applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide?

- Methodology : Use a stepwise approach with controlled reaction conditions (e.g., temperature, solvent selection). For example, diastereomeric mixtures can form during synthesis, requiring chromatographic separation (e.g., HPLC or column chromatography) to isolate pure enantiomers. Reaction monitoring via LC-MS (APCI+) ensures intermediate stability and identifies byproducts . Purification steps, such as recrystallization or solvent washing (e.g., dichloromethane/NaOH), improve final purity (≥95% by HPLC) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodology : Combine spectroscopic and chromatographic methods:

- LC-MS/APCI+ : Verify molecular weight (e.g., observed m/z 421.18 [M+H+] vs. calculated 420.16) .

- HPLC : Assess purity (e.g., 95.3% purity under optimized conditions) .

- NMR : Confirm regiochemistry and functional group integration (e.g., piperidinyl and pyridinyl proton signals) .

- Mass Spectrometry : Validate molecular formula consistency .

Q. What safety protocols are critical during handling and storage?

- Methodology : Follow hazard codes (e.g., P210: avoid heat/sparks; P301-P390: emergency response for ingestion/inhalation). Store in airtight containers at controlled temperatures (e.g., -20°C) to prevent degradation. Use fume hoods and personal protective equipment (PPE) during synthesis .

Advanced Research Questions

Q. How can diastereomeric mixtures formed during synthesis be resolved?

- Methodology : Employ chiral chromatography (e.g., chiral stationary phases) or fractional crystallization. For instance, a 1:1.2 diastereomeric ratio was resolved using preparative HPLC in a related piperidinyl sulfonyl compound . Computational modeling (e.g., molecular docking) may predict preferential crystallization solvents based on enantiomer-solvent interactions.

Q. What pharmacological assays are suitable for evaluating target engagement (e.g., antiviral or receptor-binding activity)?

- Methodology :

- HIV-1 Entry Inhibition Assays : Test competitive binding to CD4 receptors using pseudotyped virus models, as done for structurally analogous sulfonylpiperidine derivatives .

- Receptor Binding Studies : Use radioligand displacement assays (e.g., histamine H1/H4 receptors) to quantify affinity, referencing dual-ligand characterization methods .

- Cellular Toxicity Screening : Assess cytotoxicity in primary cell lines (e.g., HEK293) via MTT assays .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodology :

- Comparative Dose-Response Analysis : Replicate experiments under standardized conditions (e.g., pH, temperature) to isolate variables .

- Meta-Analysis : Cross-reference structural analogs (e.g., fluorophenyl sulfonyl derivatives) to identify substituent-dependent activity trends .

- Orthogonal Assays : Validate results using multiple techniques (e.g., surface plasmon resonance vs. fluorescence polarization) .

Q. What strategies can improve the compound’s bioavailability for in vivo studies?

- Methodology :

- Prodrug Modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .

- Formulation Optimization : Use lipid-based nanoparticles or cyclodextrin complexes to improve pharmacokinetic profiles .

- Metabolic Stability Testing : Conduct liver microsome assays to identify metabolic hotspots and guide structural tweaks .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.